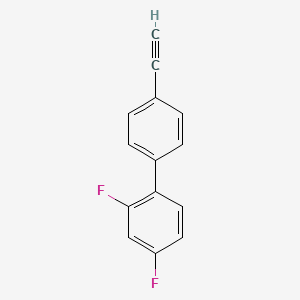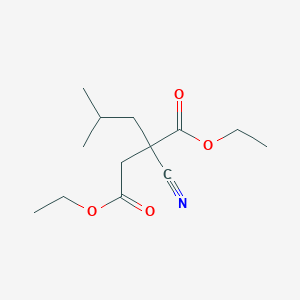![molecular formula C21H17BO2 B13942185 B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid is an organoboron compound with the molecular formula C21H17BO2. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid can participate in substitution reactions, where the boronic acid group is replaced by another functional group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Mecanismo De Acción
The primary mechanism of action for B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenylboronic acid: Similar in structure but lacks the anthracenyl group.
Anthracene-based Boronic Acids: Compounds with similar anthracenyl groups but different substituents.
Uniqueness
B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid is unique due to its combination of the anthracenyl and 4-methylphenyl groups, which provide distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C21H17BO2 |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
[10-(4-methylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C21H17BO2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22(23)24)19-9-5-3-7-17(19)20/h2-13,23-24H,1H3 |
Clave InChI |
HMIGLJFVNZCWTG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


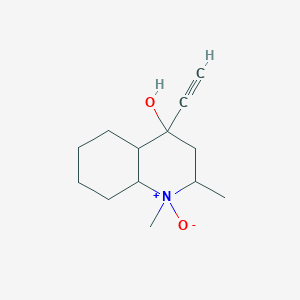

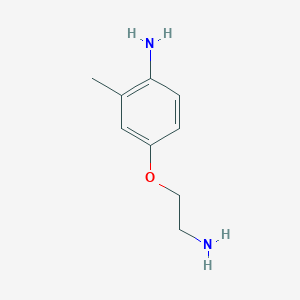
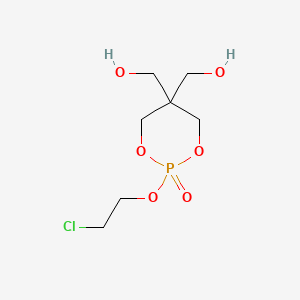


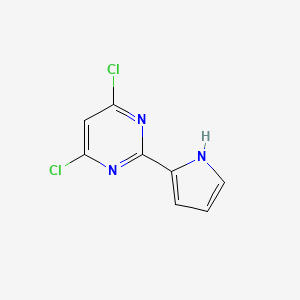
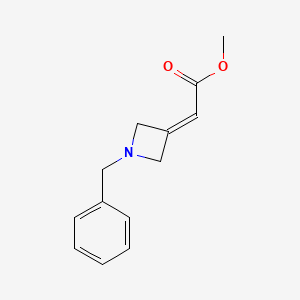
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
